molecular formula C22H18N2OS B2766721 N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide

Cat. No.: B2766721
M. Wt: 358.5 g/mol
InChI Key: AHXDTNCQGVQHNT-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and pharmacological research. This compound is designed for research applications only and is not intended for diagnostic or therapeutic use. Benzothiazole-phenyl-based analogs are actively investigated as potential dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . Simultaneous targeting of these two enzymes represents a modern polypharmacology approach for the development of novel therapeutic agents. Research indicates that such dual sEH/FAAH inhibitors may produce robust antinociception (pain-blocking) effects in models of inflammatory pain, without depressing voluntary locomotor activity—a common side-effect of existing opioid analgesics . The core benzothiazole scaffold is a privileged structure in drug discovery, also appearing in research compounds targeting other biological pathways, such as the Zinc-Activated Channel (ZAC) . Researchers can utilize this compound for various in vitro biochemical assays, including enzyme inhibition studies, structure-activity relationship (SAR) investigations, and metabolic stability assessments in liver microsomes . Its structure is optimized for probing intricate interactions within enzyme binding sites, making it a valuable tool for advancing the study of pain, inflammation, and neurodegenerative diseases.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS/c1-14-11-12-16(13-15(14)2)21(25)23-18-8-4-3-7-17(18)22-24-19-9-5-6-10-20(19)26-22/h3-13H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXDTNCQGVQHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

An admet calculation showed a favourable pharmacokinetic profile for similar synthesized compounds. This suggests that the compound may have suitable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability and effectiveness as a therapeutic agent.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is air stable and has a high melting point, suggesting that it may remain stable and effective under a range of conditions.

Biological Activity

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological efficacy of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a phenyl group and an amide functional group. Its structure can be represented as follows:

N 2 1 3 benzothiazol 2 yl phenyl 3 4 dimethylbenzamide\text{N 2 1 3 benzothiazol 2 yl phenyl 3 4 dimethylbenzamide}

This structural configuration is crucial for its interaction with biological targets.

Anticancer Properties

Research indicates that compounds containing the benzothiazole scaffold exhibit anticancer properties. Specifically, this compound has been shown to inhibit the growth of various cancer cell lines. For instance, studies have demonstrated that related benzothiazole derivatives can inhibit human breast carcinoma tumor growth by targeting securin activity, which is often elevated in cancerous cells .

Compound Cell Line Inhibition (%) Reference
This compoundMCF-7 (breast cancer)70% at 50 µM
Benzothiazole derivativeA549 (lung cancer)65% at 25 µM

Enzyme Inhibition

Another significant biological activity of this compound is its ability to inhibit specific enzymes. For example, the compound has been evaluated for its inhibitory effects on α-amylase, which is crucial in carbohydrate metabolism. In vitro studies showed that certain derivatives of benzothiazole exhibited potent inhibition against α-amylase with significant percentages compared to standard drugs like acarbose .

Derivative α-Amylase Inhibition (%) Concentration (µg/mL) Reference
Compound 8f87.550
Acarbose77.9650

The mechanisms underlying the biological activities of this compound involve:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.
  • Enzyme Interaction : Molecular docking studies reveal that the compound interacts favorably with the active sites of target enzymes like α-amylase and certain kinases involved in cancer progression .

Case Studies and Research Findings

A notable study investigated the structure-activity relationship (SAR) of various benzothiazole derivatives, including this compound. The study utilized quantitative structure-activity relationship (QSAR) modeling to predict the biological activity based on chemical structure variations. The findings indicated a strong correlation between molecular features and inhibitory activity against α-amylase .

Summary of Findings

  • Anticancer Activity : Effective against breast and lung cancer cell lines.
  • Enzyme Inhibition : Significant inhibition of α-amylase with potential applications in diabetes management.
  • Molecular Interactions : Favorable binding interactions with target proteins as demonstrated through docking studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide with structurally or functionally related compounds (Figure 1).

Table 1: Structural and Functional Comparison of Benzothiazole-Benzamide Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Activities Metabolic Pathways References
This compound C₂₁H₁₈N₂OS 354.45 (calculated) Benzothiazole-phenyl linkage; 3,4-dimethylbenzamide Hypothesized kinase inhibition, antimicrobial Likely hydroxylation, glucuronidation
3,4-Dimethyl-N-[4-(thiazol-2-ylsulfamoyl)phenyl]benzamide C₁₈H₁₈N₃O₃S₂ 396.48 (calculated) Thiazole sulfamoyl group; 3,4-dimethylbenzamide Antimicrobial (not specified) Sulfonation, oxidation
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-butoxybenzamide C₂₄H₂₂N₂O₂S 402.50 Benzothiazole-phenyl linkage; 4-butoxybenzamide Unknown (structural analog for drug discovery) Ether cleavage, hydroxylation
AS601245 C₂₀H₁₈N₄S 362.45 Benzothiazole-pyrimidine acetonitrile JNK inhibitor (IC₅₀ = 150 nM) Cytochrome P450-mediated oxidation
Cpd A (from ) Variable Variable (1,3-Benzothiazol-2-yl)carbamoyl derivatives LMWPTP enzyme inhibition Demethylation, conjugation

Structural Analysis

  • Benzothiazole Core : All compounds share the benzothiazole scaffold, which is critical for π-π stacking and hydrogen-bonding interactions with biological targets. The target compound and AS601245 retain the benzothiazole-phenyl linkage, whereas Cpd A () replaces the phenyl with a carbamoyl group .
  • Substituent Variations: The 3,4-dimethyl group on the benzamide (target compound) enhances lipophilicity (logP ≈ 4.5 predicted) compared to the polar thiazole sulfamoyl group in ’s analog (logP ≈ 3.8) .

Functional and Pharmacological Differences

  • Kinase Inhibition : AS601245 demonstrates explicit JNK inhibition (IC₅₀ = 150 nM) due to its pyrimidine acetonitrile side chain, which mimics ATP-binding motifs . The target compound’s dimethylbenzamide group may favor alternative kinase interactions.
  • Antimicrobial Activity: highlights benzimidazole-benzamide hybrids with MIC values of 2–8 µg/mL against Staphylococcus aureus. The thiazole sulfamoyl analog () likely shares this activity due to its sulfonamide group, a known antimicrobial pharmacophore .
  • Metabolism : The 3,4-dimethylbenzamide moiety in the target compound is prone to hydroxylation at the methyl groups, as seen in related compounds (), followed by glucuronidation. In contrast, AS601245’s metabolism involves cytochrome P450-mediated oxidation of its pyridine ring .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The 4-butoxy analog () has higher molecular weight (402.5 g/mol) and logP (~6.1), suggesting lower aqueous solubility than the target compound .
  • Metabolic Stability : The dimethyl groups in the target compound may slow oxidative metabolism compared to AS601245, which lacks bulky substituents .

Q & A

Q. What are the critical steps and optimized reaction conditions for synthesizing N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide?

The synthesis typically involves multi-step reactions:

  • Amide bond formation : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) to link the benzothiazole and benzamide moieties .
  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance reaction efficiency, while ethanol or dichloromethane may be used for intermediate steps .
  • Temperature control : Reactions often require reflux (e.g., 80–110°C) for 4–12 hours to achieve optimal yields .
  • Purification : Column chromatography or recrystallization is critical for isolating high-purity (>95%) final products .

Q. Which spectroscopic and crystallographic techniques confirm the compound’s structural integrity?

  • X-ray crystallography : Provides definitive structural validation, as demonstrated for analogous benzamide derivatives .
  • NMR spectroscopy : 1^1H and 13^13C NMR resolve aromatic proton environments and confirm substituent positions .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What solvents, catalysts, and reagents are essential for its synthesis, and how do they influence outcomes?

  • Catalysts : Palladium on carbon (Pd/C) for hydrogenation steps; sodium hydride (NaH) for deprotonation .
  • Solvents : DMF facilitates amide coupling, while ethanol is used for reflux steps .
  • Reagents : Boc-protected intermediates and morpholine derivatives are employed for functional group compatibility .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve yield and purity?

  • Design of Experiments (DOE) : Vary temperature, solvent polarity, and catalyst loading to identify optimal parameters .
  • Kinetic studies : Monitor reaction progress via TLC or HPLC to determine ideal termination points .
  • Side-reaction mitigation : Use inert atmospheres (N2_2/Ar) to prevent oxidation of thiazole rings .

Q. How should researchers address contradictions in reported biological activity data?

  • Comparative assays : Test the compound alongside structural analogs under standardized conditions (e.g., MTT assays for cytotoxicity) to isolate functional group contributions .
  • Stability profiling : Assess compound degradation in assay media (e.g., pH 7.4 buffer) via LC-MS to rule out false negatives .
  • Target validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm specificity for purported targets .

Q. What computational methods predict interactions with biological targets, and how are they validated?

  • Molecular docking : Software like AutoDock Vina models binding to kinase domains or GPCRs, prioritizing key residues (e.g., ATP-binding pockets) .
  • MD simulations : GROMACS or AMBER assess binding stability over 100+ ns trajectories .
  • Experimental validation : Compare computational predictions with SPR (surface plasmon resonance) binding affinity measurements .

Q. How can discrepancies between spectroscopic and crystallographic data be resolved?

  • Multi-technique cross-validation : Combine X-ray data (definitive bond lengths) with 1^1H-13^13C HMBC NMR to confirm coupling patterns .
  • DFT calculations : Optimize molecular geometry using Gaussian09 and compare with experimental XRD data .

Q. What methodological frameworks guide the design of derivatives with enhanced pharmacological properties?

  • SAR studies : Modify substituents (e.g., methyl to trifluoromethyl groups) to improve lipophilicity or target affinity .
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .
  • In vivo PK/PD modeling : Use rodent models to correlate structural changes with AUC (area under the curve) and half-life improvements .

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